15,16-Dihydro-11-methyl-17H-cyclopenta(a)phenanthren-17-ol
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Overview
Description
15,16-Dihydro-11-methyl-17H-cyclopenta(a)phenanthren-17-ol is a complex organic compound belonging to the cyclopenta[a]phenanthrene series. This compound is of significant interest due to its structural similarity to certain steroids and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15,16-Dihydro-11-methyl-17H-cyclopenta(a)phenanthren-17-ol typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by reduction and methylation steps to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would generally involve optimization of the laboratory methods to improve yield and purity, possibly using catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
15,16-Dihydro-11-methyl-17H-cyclopenta(a)phenanthren-17-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert ketones or aldehydes to alcohols.
Substitution: Halogenation or other substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction would produce alcohols.
Scientific Research Applications
Chemistry: As a model compound for studying aromaticity and reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential use in cancer research due to its structural similarity to known carcinogens.
Industry: Limited applications due to its specialized nature, but could be used in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 15,16-Dihydro-11-methyl-17H-cyclopenta(a)phenanthren-17-ol involves its interaction with cellular components, particularly DNA. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects . The compound’s structure allows it to intercalate into DNA, disrupting normal cellular processes and leading to tumor formation in susceptible tissues .
Comparison with Similar Compounds
15,16-Dihydro-11-methyl-17H-cyclopenta(a)phenanthren-17-ol can be compared to other compounds in the cyclopenta[a]phenanthrene series:
11-methoxy-17-ketone: Similar in structure but with a methoxy group instead of a hydroxyl group, showing different biological activity.
11,17-dimethyl-16(17)-ene: Another related compound with a double bond, exhibiting strong carcinogenicity.
Benzo[a]pyrene: A well-known carcinogen with structural similarities, used as a reference in carcinogenicity studies.
These comparisons highlight the unique structural features and biological activities of this compound.
Properties
CAS No. |
40951-13-1 |
---|---|
Molecular Formula |
C18H16O |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
11-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C18H16O/c1-11-10-16-14(8-9-17(16)19)15-7-6-12-4-2-3-5-13(12)18(11)15/h2-7,10,17,19H,8-9H2,1H3 |
InChI Key |
CMGSCNRFRLIEPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2O)C3=C1C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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